molecular formula C7H3Br2N3O2 B13078342 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1208083-46-8

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B13078342
CAS No.: 1208083-46-8
M. Wt: 320.93 g/mol
InChI Key: CPMQRTLGNXPYPL-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound with the molecular formula C7H3Br2N3O2. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of bromine atoms and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is monitored to ensure the selective bromination at the 3 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly for targeting neurological disorders and infectious diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromoimidazo[1,2-a]pyrazine
  • 3,6-Dibromoimidazo[1,2-a]pyrazine
  • 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid

Uniqueness

3,6-Dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1208083-46-8

Molecular Formula

C7H3Br2N3O2

Molecular Weight

320.93 g/mol

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyrazine-8-carboxylic acid

InChI

InChI=1S/C7H3Br2N3O2/c8-3-2-12-4(9)1-10-6(12)5(11-3)7(13)14/h1-2H,(H,13,14)

InChI Key

CPMQRTLGNXPYPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)C(=O)O)Br)Br

Origin of Product

United States

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